molecular formula C14H12 B042955 1,1-Diphenylethylene CAS No. 530-48-3

1,1-Diphenylethylene

Cat. No.: B042955
CAS No.: 530-48-3
M. Wt: 180.24 g/mol
InChI Key: ZMYIIHDQURVDRB-UHFFFAOYSA-N
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Description

1,1-Diphenylethylene, also known as ethene-1,1-diyldibenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₂. It is characterized by the presence of two phenyl groups attached to a central ethylene moiety. This compound is notable for its applications in polymer chemistry and organic synthesis .

Preparation Methods

1,1-Diphenylethylene can be synthesized through several methods:

Scientific Research Applications

1,1-Diphenylethylene has diverse applications in scientific research:

Comparison with Similar Compounds

1,1-Diphenylethylene is similar to compounds such as dibenzofulvene and stilbene:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-phenylethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYIIHDQURVDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060190
Record name Benzene, 1,1'-ethenylidenebis-
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Molecular Weight

180.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline]
Record name 1,1-Diphenylethylene
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CAS No.

530-48-3
Record name 1,1-Diphenylethylene
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Record name 1,1-Diphenylethene
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Record name 1,1-DIPHENYLETHYLENE
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Record name Benzene, 1,1'-ethenylidenebis-
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Record name 1,1-diphenylethylene
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Synthesis routes and methods I

Procedure details

Quantity
0.012 mmol
Type
catalyst
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
0.006 mmol
Type
catalyst
Reaction Step One
Quantity
0.005 mmol
Type
Reaction Step Two
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Quantity
0.012 mmol
Type
catalyst
Reaction Step One
Quantity
0.005 mmol
Type
Reaction Step Two
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
2 mg
Type
catalyst
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Quantity
0.006 mmol
Type
catalyst
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
2 mg
Type
catalyst
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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